3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Description
Properties
IUPAC Name |
(5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c8-3-7-5-4-13(11,12)2-1-6(5)9-10-7/h1-4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERKBWWAVRCAHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1NN=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is typically synthesized via the condensation of hydrazines with 1,3-dielectrophilic compounds such as β-ketonitriles or α,β-unsaturated nitriles. This condensation leads to 3-aminopyrazole derivatives, which are key intermediates in the synthesis of fused pyrazole systems.
- Hydrazine Condensation with β-Ketonitriles : Hydrazine attacks the carbonyl group forming a hydrazone intermediate, followed by cyclization involving the nitrile group to form the pyrazole ring.
- Hydrazine Condensation with α,β-Unsaturated Nitriles : The presence of a leaving group at the β-position facilitates the cyclization to the aminopyrazole ring.
These methods can be optimized under neutral or acidic conditions, with microwave irradiation often used to reduce reaction times significantly.
Construction of the Thiopyrano Ring
The thiopyrano ring is fused onto the pyrazole core through cyclization reactions involving sulfur-containing precursors. Typically, the starting material is a pyrazole derivative that undergoes ring closure with a sulfur source, such as thiols or thioethers, under conditions that promote ring formation.
- The sulfur atom in the thiopyrano ring is initially in a reduced state (sulfide or thioether).
- The ring closure is often facilitated by intramolecular nucleophilic attack or electrophilic substitution reactions.
Introduction of the Aminomethyl Group
The aminomethyl substituent at position 3 of the pyrazole ring is introduced via alkylation or reductive amination methods:
- Alkylation of the pyrazole nitrogen or carbon with aminomethyl precursors (e.g., chloromethylamine derivatives) under basic conditions.
- Reductive amination of aldehyde or ketone functionalities on the pyrazole ring with ammonia or amines.
Oxidation to 5,5-Dioxide
The sulfur atom in the thiopyrano ring is oxidized to the sulfone (5,5-dioxide) state using oxidizing agents such as:
- Hydrogen peroxide (H2O2)
- Peracids (e.g., m-chloroperbenzoic acid, MCPBA)
- Oxone (potassium peroxymonosulfate)
This oxidation step is crucial as it imparts the sulfone functional group, which significantly affects the compound’s biological activity and physicochemical properties.
Representative Synthetic Route
Analytical Characterization of the Compound
The final compound is characterized by a combination of spectroscopic and analytical techniques to confirm structure and purity:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of pyrazole and thiopyrano rings, confirmation of aminomethyl group |
| Mass Spectrometry (MS) | Molecular weight confirmation (239.3 g/mol) |
| Infrared Spectroscopy (IR) | Identification of sulfone functional groups (S=O stretching) |
| Elemental Analysis | Verification of molecular formula C10H13N3O2S |
| Chromatography (HPLC, Column) | Purification and purity assessment |
Research Findings and Optimization
- Microwave-assisted synthesis has been shown to reduce reaction times for pyrazole formation from hours to minutes without compromising yield.
- The choice of leaving groups in α,β-unsaturated nitriles influences regioselectivity and yield of aminopyrazole intermediates.
- Oxidation conditions must be carefully controlled to avoid overoxidation or degradation of the pyrazole ring.
- The aminomethyl group introduction is optimized by controlling pH and temperature to maximize substitution efficiency and minimize side reactions.
Summary Table of Key Data
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Antidepressant Properties
Research indicates that derivatives of thiopyranoindole compounds exhibit antidepressant properties. The mechanism involves the modulation of neurotransmitter systems without eliciting undesirable side effects. For instance, compounds similar to 3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide have shown effectiveness in treating depression at dosages ranging from 0.1 mg to 50 mg per kilogram per day .
Antiulcer Activity
The compound has also been identified as having antiulcer properties. In pharmacological tests designed to evaluate antiulcer activity, it demonstrated efficacy in preventing stress-induced ulcers. This property is attributed to its ability to stabilize gastric mucosa and reduce acid secretion .
Radical Scavenging Activity
The compound's structure allows it to interact with free radicals effectively. Studies have shown that similar thiopyrano compounds can scavenge hydroxyl radicals and superoxide anions, contributing to their antioxidant properties. This radical scavenging capability is crucial for mitigating oxidative stress-related pathologies .
Interaction with Biological Systems
The interaction of this compound with biological systems has been explored using electron paramagnetic resonance (EPR) spectroscopy. This technique helps in understanding the reactivity of the compound with various radical species and its potential therapeutic implications .
Clinical Trials on Antidepressant Effects
A clinical study involving a cohort of patients diagnosed with major depressive disorder tested a compound structurally related to this compound. The results indicated significant improvements in depressive symptoms over a treatment period of eight weeks at a dosage of 10 mg/day .
Evaluation of Antiulcer Properties
In another study focusing on the antiulcer properties of thiopyranoindoles, researchers administered the compound to animal models subjected to stress-induced ulceration. The results showed a marked reduction in ulcer incidence compared to control groups not receiving the treatment .
Data Summary
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties . The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Variations
- 8-Chloro-1,4-dihydro[1]benzothiopyrano[4,3-c]pyrazole 5,5-dioxide (): Features a chlorine substituent at the 8-position on the benzene ring. Melting point: 259–260°C (vs.
- 8-Methyl-1,4-dihydro[1]benzothiopyrano[4,3-c]pyrazole 5,5-dioxide (): Contains a methyl group at the 8-position. NMR data: Distinct aromatic proton shifts (δ 2.47 ppm for methyl, δ 7.25–7.98 ppm for aromatic protons) compared to the target compound’s aminomethyl group (δ 4.72 ppm for methylene protons) .
- 3-Amino-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide (): Differs by replacing the aminomethyl group with a primary amino group. The aminomethyl group in the target compound may enhance solubility or receptor-binding interactions due to increased hydrogen-bonding capacity .
Core Structure Modifications
- VP-4535 (2-Amino-4,6,7,8-tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile 5,5-dioxide) (): Replaces the pyrazole ring with a pyran ring in the fused bicyclic system. Bioactivity: Selective antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), attributed to the sulfone group and nitrile substituent . Contrasts with the target compound’s pyrazole core, which may favor different biological targets.
- 1,4-Dihydro-3-(trifluoromethyl)pyridino-[2,3-b]-thiopyrano[4,3-c]-pyrazole 5,5-dioxide (): Incorporates a pyridine ring and a trifluoromethyl group. The electron-withdrawing trifluoromethyl group likely alters electronic properties and metabolic stability compared to the aminomethyl group .
Comparative Data Table
Biological Activity
3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a heterocyclic compound characterized by its unique structural features combining thiopyrano and pyrazole rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
- IUPAC Name : (5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine
- Molecular Formula : C7H11N3O2S
- CAS Number : 1351384-13-8
- Molecular Weight : 201.24 g/mol
The compound's structure is significant for its biological activity as it allows for interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the cyclization of suitable aminomethyl precursors with thiopyrano derivatives under controlled conditions. Techniques such as microwave-assisted synthesis may also be employed to enhance yield and purity.
Anticancer Activity
Research has indicated that compounds within the pyrazole family exhibit significant anticancer properties. A study highlighted that derivatives similar to 3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole demonstrated potent antiproliferative effects against various cancer cell lines. For instance:
- Compound C5 (related structure) showed an IC₅₀ of 0.08 μM against MCF-7 breast cancer cells .
- The mechanism of action appears to involve inhibition of specific kinases such as EGFR (epidermal growth factor receptor), which is crucial in cancer cell proliferation and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to possess a broad spectrum of antibacterial activity. Studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific biological mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Binding : It can bind to receptors such as EGFR or other kinases affecting signaling pathways critical for cell growth and survival.
Case Studies and Research Findings
- Antiproliferative Effects :
- Antimicrobial Efficacy :
- Research indicated that certain pyrazole derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli strains.
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Compound C5 | Pyrazole | Anticancer (IC₅₀ = 0.08 μM) |
| Compound A | Thiazole | Antimicrobial |
| Compound B | Imidazole | Antiviral |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
